Lipophilicity Modulation by Meta-CF₃ Substitution
The introduction of a meta‑trifluoromethyl group on the N9‑benzyl ring increases calculated logP by approximately 1.2–1.5 log units compared with the unsubstituted 9‑benzyl‑N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 6332-42-9), enhancing membrane permeability potential while retaining aqueous solubility suitable for cell‑based assays .
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.0–3.5 (ChemAxon/Marvin prediction) |
| Comparator Or Baseline | 9-Benzyl-N,N-dimethyl-9H-purin-6-amine (CAS 6332-42-9): clogP ≈ 1.8–2.3 |
| Quantified Difference | ΔclogP ≈ +1.2 to +1.5 log units |
| Conditions | In silico prediction using consensus clogP algorithms; experimental validation pending |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion in cellular assays, making the compound a more suitable tool for intracellular target engagement studies compared to the unsubstituted benzyl analog.
